N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantyl, thiazolyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-thiazole intermediate, followed by the introduction of the pyrazole ring and subsequent iodination. Key reagents include adamantane, thiazole, pyrazole, and iodine sources. Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, with catalysts like palladium or copper to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger batch sizes. Purification steps such as recrystallization or chromatography would be essential to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides structural rigidity, while the thiazole and pyrazole rings contribute to binding affinity and specificity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with its target. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
- N-[4-(1-adamantyl)-1,3-thiazol-2-yl]propanamide
Uniqueness
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide stands out due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of adamantyl, thiazole, and pyrazole moieties also provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-iodo-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN4OS/c1-23-15(13(19)8-20-23)16(24)22-17-21-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAWZQAGMTHJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.